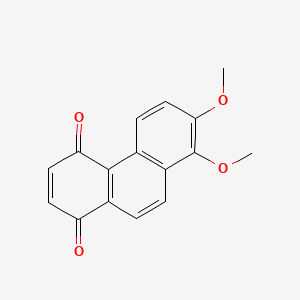

7,8-Dimethoxyphenanthrene-1,4-dione

Description

7,8-Dimethoxyphenanthrene-1,4-dione (CAS: 73453-73-3) is a phenanthrenequinone derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26408 g/mol . Its structure features a phenanthrene backbone substituted with two methoxy groups at positions 7 and 8, and two ketone groups at positions 1 and 2. Key physicochemical properties include:

Properties

CAS No. |

73453-73-3 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

7,8-dimethoxyphenanthrene-1,4-dione |

InChI |

InChI=1S/C16H12O4/c1-19-14-8-5-9-10(16(14)20-2)3-4-11-12(17)6-7-13(18)15(9)11/h3-8H,1-2H3 |

InChI Key |

NPZRSIKHZBZZSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate stilbene derivatives under UV irradiation. One common method includes the use of p-benzoquinone and cyclopentadiene in ethanol, followed by hydrogenation and bromination steps .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Methoxy groups can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use bromine or chlorine in the presence of catalysts.

Major Products:

Oxidation: Formation of more oxidized phenanthrene derivatives.

Reduction: Conversion to hydroquinone derivatives.

Substitution: Formation of halogenated phenanthrene derivatives.

Scientific Research Applications

7,8-Dimethoxyphenanthrene-1,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.

Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 7,8-Dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It modulates pathways such as the p38 MAPK/NF-κB pathway, which plays a crucial role in inflammatory responses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The most structurally similar compound identified is 5-(4,7-Dihydroxy-2,8-dimethoxyphenanthren-1-yl)-7-hydroxy-2-methoxyphenanthrene-1,4-dione (IUPAC name) . This compound shares the phenanthrene-1,4-dione core but features additional hydroxyl and methoxy substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Increased Polarity : The analog in has three hydroxyl groups, significantly increasing its hydrogen-bonding capacity and polarity compared to 7,8-dimethoxyphenanthrene-1,4-dione.

Molecular Complexity : The additional phenanthrenyl group in the analog results in a larger molecular weight (514.48 vs. 268.26 g/mol) and higher structural complexity, which may influence bioavailability or target binding.

Functional Group Impact on Reactivity and Bioactivity

- Methoxy vs. Hydroxy Groups : Methoxy groups in 7,8-dimethoxyphenanthrene-1,4-dione enhance lipophilicity and metabolic stability compared to hydroxylated analogs, which are more prone to phase II metabolism (e.g., glucuronidation) .

- Ketone Positioning: The 1,4-dione configuration is critical for redox activity, a feature shared with anthraquinones like doxorubicin, though direct evidence of this compound’s electrochemical behavior is lacking.

Limitations of Available Data

- Biological Activity: No experimental data on cytotoxicity, enzyme inhibition, or pharmacokinetics are provided for 7,8-dimethoxyphenanthrene-1,4-dione or its analogs in the cited evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.